(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
Description
The compound "(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid" is a chiral molecule featuring an L-valine backbone substituted with a naphthalen-1-yl acetamido group. The synthesis involves coupling 2-(naphthalen-1-yl)acetic acid with L-valine derivatives, followed by purification steps such as acid washes and solvent removal .
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURZDMFQZLRB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid typically involves the condensation of 2-hydroxy-naphthaldehyde with an appropriate amine under reflux conditions. The reaction is carried out in an ethanol solvent, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, allowing for comparative analysis:
Comparative Analysis
Substituent Effects
- Acetamido vs. Sulfonamido :
The target compound’s acetamido group is less electron-withdrawing and less bulky than the sulfonamido group in . This difference may enhance solubility and reduce steric hindrance in biological interactions. The sulfonamido analog’s crystal structure reveals tighter molecular packing due to sulfonyl group interactions . - Naphthalene-1-yl vs. 2-yl Position: The target’s naphthalen-1-yl group occupies a distinct spatial position compared to the naphthalen-2-yloxy group in .
Stereochemical Considerations
The (2S) configuration in the target compound is conserved in analogs like the sulfonamido derivative . However, compounds such as (S)-N-[(2S,4S,5S)-5-[2-(2,4-Dimethylphenoxy)Acetamido]... () exhibit additional stereocenters (e.g., 4S,5S), which could influence conformational flexibility and biological activity .
Implications of Structural Differences
- Physicochemical Properties :
The acetamido group in the target compound likely improves aqueous solubility compared to the sulfonamido analog . Conversely, the naphthalen-1-yl group may increase lipophilicity relative to phenyl-substituted analogs (e.g., aztreonam derivatives in ) . - Biological Interactions : While direct activity data are unavailable, the naphthalene moiety’s aromaticity and bulk could enhance binding to hydrophobic enzyme pockets compared to smaller phenyl groups (e.g., in ’s thiazole-containing compounds) .
Biological Activity
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid, also known by its CAS number 32818-06-7, is a complex organic compound characterized by its unique structure that features a naphthalene ring and an acetamido group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C17H19NO3
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
- InChI Key : KYYXUCOBOBVOGO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxy-naphthaldehyde with an appropriate amine under reflux conditions in ethanol, followed by purification through recrystallization.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Although the exact pathways are still under investigation, preliminary studies suggest potential interactions with proteins related to signal transduction and metabolic processes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes within microbial cells.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating promising antimicrobial potential.
Case Study 2: Inflammation Reduction
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophage cells, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests its potential utility in therapeutic applications for inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-triazole | Contains triazole ring | Moderate antimicrobial |
| Naphthalen-2-yl derivatives | Various substitutions on naphthalene | Variable anti-inflammatory |
| This compound | Unique acetamido group | Strong antimicrobial & anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
